molecular formula C21H16Cl2N4O3 B6335499 N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride CAS No. 936539-81-0

N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride

Cat. No.: B6335499
CAS No.: 936539-81-0
M. Wt: 443.3 g/mol
InChI Key: AAOFVYUBIRCAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride is a useful research compound. Its molecular formula is C21H16Cl2N4O3 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.0599458 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride, commonly referred to as Betrixaban, is a compound that has garnered attention for its biological activity, particularly as a factor Xa (FXa) inhibitor. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H16ClN4O3
  • Molecular Weight : 396.83 g/mol
  • CAS Number : 936539-81-0
  • Synonyms : N-(5-chloropyridin-2-yl)-2-(4-cyanobenzoyl-amino)-5-methoxy-benzamide hydrochloride

Betrixaban functions primarily as an anticoagulant by inhibiting factor Xa, an essential component in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clot development. The specific interactions involve binding to the active site of FXa, which is critical for its enzymatic activity.

Anticoagulant Activity

The primary indication for Betrixaban is the prophylaxis of venous thromboembolism (VTE) in patients who are at risk due to acute medical conditions. Clinical studies have demonstrated its efficacy in reducing the incidence of VTE compared to placebo:

StudyPopulationOutcome
APEX TrialHospitalized patients with acute medical illnessReduced VTE events by 30% compared to placebo
BETRIX TrialPatients undergoing major orthopedic surgerySignificantly lower rates of VTE

Safety and Side Effects

The safety profile of Betrixaban has been evaluated in multiple clinical trials. Common side effects include:

  • Bleeding events (major and minor)
  • Gastrointestinal disturbances
  • Liver enzyme elevations

In comparison with other anticoagulants, Betrixaban has shown a favorable safety profile with a lower incidence of major bleeding events.

Case Studies and Clinical Trials

  • APEX Trial : This pivotal trial assessed the efficacy and safety of Betrixaban in preventing VTE in hospitalized patients. Results indicated a significant reduction in VTE occurrences without a corresponding increase in major bleeding incidents.
  • BETRIX Study : Focused on patients undergoing elective hip or knee replacement surgery, this study highlighted Betrixaban's effectiveness compared to traditional anticoagulants like enoxaparin.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Betrixaban has revealed that modifications in the pyridine ring and benzamide moiety significantly influence its potency against FXa. The presence of the cyano group appears crucial for maintaining high inhibitory activity.

Table: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substituted pyridine ringEnhanced binding affinity
Cyano group presenceIncreased potency against FXa
Methoxy group substitutionImproved solubility

Research Findings

Recent studies have expanded on the biological activity of similar compounds within the pyridine class. For instance, derivatives containing additional functional groups have shown promise in antibacterial and anticancer activities, suggesting potential for broader therapeutic applications:

  • Antibacterial Activity : Some derivatives demonstrated MIC values comparable to standard antibiotics against Gram-positive bacteria.
  • Anticancer Potential : Investigations into related compounds have indicated cytotoxic effects on various cancer cell lines, with IC50 values suggesting significant growth inhibition.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3.ClH/c1-29-16-7-8-18(25-20(27)14-4-2-13(11-23)3-5-14)17(10-16)21(28)26-19-9-6-15(22)12-24-19;/h2-10,12H,1H3,(H,25,27)(H,24,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOFVYUBIRCAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)NC3=NC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936539-81-0
Record name Benzamide, N-(5-chloro-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936539-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a 780 L Hastelloy reactor, was charged 4-cyanobenzoyl chloride (E) (17.2 kg, 1.1 eq.) and THF (92 kg, 3.5 parts). Reactor contents were agitated at 22° C. (19-25° C.) until all of the solids had dissolved. The resulting solution was transferred to a lower receiver and the reactor was rinsed forward with THF (26 kg, 1 part). Compound D (26.4 kg, 1 eq.), THF (396 kg, 15 parts) and pyridine (2.90 kg, 0.4 eq.) were charged to a clean reactor. The pump and lines were rinsed forward with THF (34 kg, 1.3 parts). Via a metering pump, the 4-cyanobenzoyl chloride/THF solution was charged to the reactor, keeping the temperature at <30° C. and rinsing forward with THF (ca. 10 kg). The resulting yellow-colored slurry was agitated at 22° C. (19-25° C.) for ca 2 hrs. In-process HPLC taken after 2 hrs showed a compound of Formula D content of 0%, indicating completion of the reaction. The slurry was filtered onto a pressure nutsche fitted with a filter cloth. The reactor, pump, lines and wet cake were rinsed with three portions of ethanol (ca. 15 kg each). The wet filter cake was discharged (65.4 kg) and transferred back to the reactor for slurry wash in ethanol (317 kg, 12 parts) at 22° C. (19-25° C.) for ca. 1 hr. The slurry was filtered onto the pressure nutsche and the reactor, pump, lines, and wet filter cake were rinsed with two portions of ethanol (ca. 15 kg each) and two portions of THF (ca. 15 kg each). The wet filter cake was dried under vacuum with a maximum temperature of warm glycol bath (to heat the dryer jacket) of 40° C. After 14.5 hrs of drying, LOD was 0.75%. The dried material was milled (screen 0.125″) to give 31.8 kg of product, which was dried under vacuum for another 10.5 hrs. LOD after drying was 1.8%, and the product was discharged (31.5 kg) in 74.8% yield (expected 60-90%). HPLC showed 100% purity.
Quantity
17.2 kg
Type
reactant
Reaction Step One
Name
Quantity
92 kg
Type
solvent
Reaction Step One
Quantity
26.4 kg
Type
reactant
Reaction Step Two
Quantity
2.9 kg
Type
reactant
Reaction Step Two
Name
Quantity
396 kg
Type
solvent
Reaction Step Two
Yield
74.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.